molecular formula C33H32N2O5 B15062140 (R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid

(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid

Cat. No.: B15062140
M. Wt: 536.6 g/mol
InChI Key: VXEFJGSCUMIKOG-GDLZYMKVSA-N
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Description

®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a benzyloxycarbonyl group, and a diphenyl(p-tolyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the reaction sequence. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.

Medicine

In medicine, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and processes.

Mechanism of Action

The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid include other amino acid derivatives and compounds with similar functional groups. Examples include:

  • Benzylamine
  • Phenylalanine derivatives
  • Diphenylmethylamine derivatives

Uniqueness

What sets ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C33H32N2O5

Molecular Weight

536.6 g/mol

IUPAC Name

(2R)-5-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35(29(31(37)38)21-22-30(34)36)32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H2,34,36)(H,37,38)/t29-/m1/s1

InChI Key

VXEFJGSCUMIKOG-GDLZYMKVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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